molecular formula C19H23N3O B6078522 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine

2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine

Cat. No. B6078522
M. Wt: 309.4 g/mol
InChI Key: DTLFKIXWKMIXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine, also known as MP-10, is a synthetic compound that has been found to have potential applications in scientific research.

Mechanism of Action

2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine acts as a partial agonist at the dopamine D2 receptor, meaning that it binds to the receptor and activates it, but not to the same extent as a full agonist. This results in a moderate increase in dopamine release, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine has been found to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential for reward and reinforcement. It has also been found to decrease immobility time in the forced swim test, suggesting potential antidepressant effects. In addition, 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine has been found to have potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation is its relatively low potency compared to other dopamine D2 receptor agonists, which may limit its effectiveness in certain experiments.

Future Directions

For research on 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine could include further exploration of its potential therapeutic effects for addiction and depression, as well as investigation of its effects on other neurotransmitter systems. Additionally, studies could be conducted to optimize its potency and selectivity for the dopamine D2 receptor.

Synthesis Methods

2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine can be synthesized through a multi-step process starting with 2-chloropyrazine. The first step involves the reaction of 2-chloropyrazine with 2-methylphenethylamine in the presence of sodium hydride to form 2-(2-methylphenyl)ethyl-2-chloropyrazine. This intermediate is then reacted with piperidine-3-carboxylic acid to form 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine.

Scientific Research Applications

2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine has also been found to have potential as a treatment for addiction and depression.

properties

IUPAC Name

[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-5-2-3-7-17(15)9-8-16-6-4-12-22(14-16)19(23)18-13-20-10-11-21-18/h2-3,5,7,10-11,13,16H,4,6,8-9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLFKIXWKMIXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[2-(2-Methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine

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